1-(Pent-4-yn-1-yl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(Pent-4-yn-1-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₂O. It is a cyclopropane derivative with an aldehyde functional group and a pentynyl substituent. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pent-4-yn-1-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate alkyne precursor. One common method is the reaction of a pentynyl Grignard reagent with cyclopropanecarboxaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Pent-4-yn-1-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic or basic catalysts, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 1-(Pent-4-yn-1-yl)cyclopropane-1-carboxylic acid
Reduction: 1-(Pent-4-yn-1-yl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives, depending on the nucleophile used
Scientific Research Applications
1-(Pent-4-yn-1-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications in medicine are still under research.
Industry: Used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of 1-(Pent-4-yn-1-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclopropane ring’s strain energy can also influence its reactivity, making it a versatile intermediate in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pent-3-yn-1-yl)cyclopropane-1-carbaldehyde
- 1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde
- 1-(Pent-3-yn-1-yl)cyclopentane-1-carbaldehyde
Uniqueness
1-(Pent-4-yn-1-yl)cyclopropane-1-carbaldehyde is unique due to its combination of a cyclopropane ring and an alkyne substituent This combination imparts distinct reactivity patterns compared to similar compounds with different ring sizes or substituent positions
Properties
Molecular Formula |
C9H12O |
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Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-pent-4-ynylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H12O/c1-2-3-4-5-9(8-10)6-7-9/h1,8H,3-7H2 |
InChI Key |
RXMJOIXQBMPPBD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC1(CC1)C=O |
Origin of Product |
United States |
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